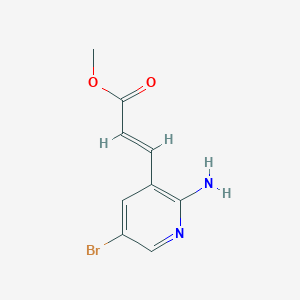

3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester

Description

3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester is a pyridine derivative with the molecular formula C₉H₉BrN₂O₂ and a molecular weight of 257.08 g/mol (CAS: 912760-74-8) . Its structure features a pyridine ring substituted with an amino group (-NH₂) at the 2-position, a bromine atom at the 5-position, and an acrylic acid methyl ester moiety (-CH₂COOCH₃) at the 3-position (Figure 1). This combination of functional groups imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Propriétés

IUPAC Name |

methyl (E)-3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNCXHOWXDOKDL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester typically involves the reaction of 2-amino-5-bromo-3-pyridinecarboxaldehyde with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of acrylic acid methyl esters exhibit anticancer activity. The presence of the pyridine ring in 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester enhances its interaction with biological targets related to cancer cell proliferation. Research has shown that compounds containing similar structures can inhibit histone deacetylases (HDACs), which are implicated in cancer progression and survival .

Neuroprotective Effects

Compounds with amino-pyridine structures have been evaluated for neuroprotective effects. The incorporation of the amino group allows for potential interactions with neurotransmitter systems, suggesting that this compound could be explored for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of polymers. The acrylic acid moiety allows for radical polymerization, making it useful in producing hydrogels and other polymeric materials with specific mechanical properties. These materials can be tailored for applications in drug delivery systems and tissue engineering .

Coatings and Adhesives

In material science, this compound can be utilized to develop advanced coatings and adhesives. Its reactive double bond facilitates cross-linking in formulations, enhancing adhesion properties and durability under various environmental conditions .

Synthetic Intermediate

Building Block for Complex Molecules

The compound is a versatile building block in organic synthesis. It can be transformed into various derivatives through functional group modifications, allowing chemists to create complex molecules that are difficult to synthesize otherwise. This feature is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogs in Pyridine Derivatives

Several pyridine-based compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups. Key examples include:

Functional Group Variations and Reactivity

- Amino Group (-NH₂): The amino group in the target compound enables hydrogen bonding and acts as a directing group in electrophilic substitution reactions. Analogs lacking this group (e.g., 5-bromo-2-chloro-3-pyridinyl methanol) exhibit reduced nucleophilicity .

- Bromine Atom (-Br) : Bromine facilitates Suzuki coupling and nucleophilic aromatic substitution. Comparatively, chlorine or fluorine substituents (e.g., 2-chloro-5-fluoronicotinic acid ) alter reaction kinetics due to differences in electronegativity and leaving-group ability .

- Acrylate Ester (-COOCH₃): The methyl acrylate group enhances solubility in organic solvents and participates in Michael additions. Carboxylic acid derivatives (e.g., methyl 5-bromo-6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid) exhibit lower solubility but higher acidity .

Physical and Chemical Properties

- Solubility: The target compound’s methyl ester group improves solubility in non-polar solvents compared to carboxylic acid analogs .

- Stability : Bromine’s steric bulk and electron-withdrawing effects increase stability toward oxidation relative to methoxy-substituted analogs (e.g., methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate ) .

- Reactivity: The amino group’s electron-donating nature activates the pyridine ring for electrophilic substitution, contrasting with electron-withdrawing groups (e.g., -CF₃ in ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate) .

Research Findings

- Synthetic Utility: Bromine in the target compound allows palladium-catalyzed cross-coupling reactions, a feature absent in non-halogenated analogs .

- Biological Activity: Amino-substituted pyridines demonstrate higher binding affinity to biological targets compared to methoxy or hydroxyl analogs .

- Thermal Stability: Methyl esters generally exhibit higher thermal stability than ethyl esters due to reduced steric hindrance, as seen in comparisons with ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate .

Activité Biologique

3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester, also known as methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate, is a pyridine derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology due to its unique structural features, which include an amino group and a bromine atom on the pyridine ring, linked to an acrylic acid methyl ester moiety. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₉BrN₂O₂

- Molecular Weight : 257.1 g/mol

- CAS Number : 912760-74-8

The compound’s structure allows it to interact with various biological targets, influencing enzyme activities and receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound has been shown to bind to specific enzymes, altering their activity. This property is particularly useful in studying metabolic pathways and drug interactions.

- Receptor Binding : Its structural components enable it to interact with various receptors, potentially influencing signal transduction pathways involved in cell growth and apoptosis.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Efficacy : A study demonstrated that this compound effectively inhibited the growth of MCF7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of p53 signaling pathways, highlighting its potential as an anticancer agent .

- Targeting Integrins : Research showed that the compound exhibits high affinity for integrin α4β1, which is implicated in various cancers. The binding leads to modulation of cell adhesion and migration, suggesting a role in metastasis inhibition .

- Pharmacological Applications : The compound's ability to modulate enzyme activity has been explored in drug development contexts, where it serves as a lead compound for designing new therapeutics targeting metabolic disorders .

Q & A

Q. What are the established synthetic routes for 3-(2-amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromine substitution at the 5-position of pyridine derivatives (e.g., 2-amino-5-bromo-3-methylpyridine) can be achieved using Suzuki-Miyaura coupling with methyl acrylate derivatives under palladium catalysis . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for purity validation (>98%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Dissolve in DMSO-d6 to observe pyridine ring protons (δ 6.8–8.2 ppm) and acrylate ester protons (δ 3.7–4.1 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (theoretical M.W. ~271.1 g/mol) .

- FT-IR : Key peaks include N-H stretching (3350–3300 cm⁻¹ for primary amine) and ester C=O (1720–1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent degradation via hydrolysis of the ester group or bromine displacement. Periodic purity checks via thin-layer chromatography (TLC) in dichloromethane/methanol (9:1) are advised .

Advanced Research Questions

Q. How can computational methods predict reactivity patterns in cross-coupling reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for bromine substitution or acrylate addition. For instance, quantum chemical reaction path searches (as implemented in ICReDD’s workflow) identify optimal catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) and solvent effects (DMF vs. THF) . Pair with experimental validation using kinetic monitoring (e.g., in situ IR spectroscopy) .

Q. What strategies improve regioselectivity in functionalizing the pyridine ring?

- Methodological Answer :

- Directed ortho-Metalation : Use the 2-amino group as a directing group for lithiation at the 6-position, followed by electrophilic quenching (e.g., iodination) .

- Protection/Deprotection : Temporarily protect the amine with Boc-anhydride to prevent unwanted side reactions during acrylate esterification .

Q. How can researchers resolve contradictions in reported reaction yields for bromopyridine derivatives?

- Methodological Answer : Systematically vary reaction parameters (catalyst loading, temperature, solvent polarity) and analyze by design of experiments (DoE). For example, discrepancies in Suzuki coupling yields (40–85%) may arise from trace moisture or oxygen; use rigorous anhydrous conditions (Schlenk line) and additive screening (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What methodologies enable the study of photophysical properties for potential optoelectronic applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in DCM (typically 280–320 nm for pyridine-acrylate conjugates) and calculate HOMO-LUMO gaps.

- Fluorescence Quenching : Titrate with electron-deficient aromatics (e.g., nitrobenzene) to assess charge-transfer efficiency .

Q. How can membrane separation technologies improve purification of intermediates in multi-step syntheses?

- Methodological Answer : Nanofiltration membranes (e.g., polyamide-based) with a 200–300 Da molecular weight cutoff (MWCO) selectively separate unreacted starting materials (e.g., 2-amino-5-bromopyridine, M.W. 173.0 g/mol) from the target ester (M.W. ~271.1 g/mol). Optimize transmembrane pressure (3–5 bar) and solvent resistance (e.g., acetone-tolerant membranes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.